molecular formula C17H18O2 B11861650 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one CAS No. 82105-34-8

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one

Cat. No.: B11861650
CAS No.: 82105-34-8
M. Wt: 254.32 g/mol
InChI Key: VMHIDNSPRCRSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one is an organic compound with the molecular formula C₁₇H₁₈O₂ It is a derivative of propanone, featuring a hydroxy group, a methyl group, and phenyl and p-tolyl groups attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with p-tolualdehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one is unique due to the presence of both hydroxy and p-tolyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in various fields .

Properties

CAS No.

82105-34-8

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-hydroxy-2-methyl-3-(4-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C17H18O2/c1-12-8-10-15(11-9-12)17(19)13(2)16(18)14-6-4-3-5-7-14/h3-11,13,17,19H,1-2H3

InChI Key

VMHIDNSPRCRSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.